4-Bromophenoxyacetic acid

Description

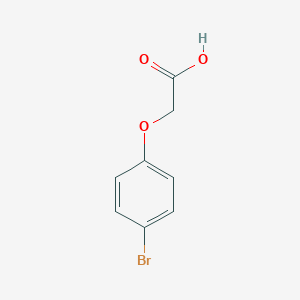

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEBGAQWWSUOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062034 | |

| Record name | Acetic acid, (4-bromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-91-7 | |

| Record name | 2-(4-Bromophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(4-bromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (4-bromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-Bromophenoxy)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM8SNH9TP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromophenoxyacetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the well-established Williamson ether synthesis for its preparation and outlines the standard analytical techniques for its structural confirmation and purity assessment.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. In this specific synthesis, 4-bromophenol is deprotonated by a strong base to form the 4-bromophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.

A general reaction for the synthesis is as follows:

Reaction: 4-Bromophenol + Chloroacetic Acid → this compound

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the Williamson ether synthesis of analogous phenoxyacetic acids.

Materials:

-

4-Bromophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Water (distilled or deionized)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

Preparation of Sodium 4-Bromophenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 4-bromophenol in an aqueous solution of sodium hydroxide. The base facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide.

-

-

Reaction with Chloroacetic Acid:

-

To the solution of sodium 4-bromophenoxide, add an equimolar amount of chloroacetic acid.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction is typically refluxed for 1-2 hours to ensure completion.

-

-

Work-up and Isolation:

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is acidic, as confirmed by pH paper. This step protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

-

Cool the mixture in an ice bath to maximize the precipitation of the product.

-

-

Purification:

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic impurities.

-

For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified crystals thoroughly to obtain the final product.

-

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.

Data Presentation

| Parameter | Observed Value |

| Physical State | White to off-white crystalline solid |

| Melting Point | 156-159 °C |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| ¹H NMR (CDCl₃, ppm) | Data not available in search results |

| ¹³C NMR (CDCl₃, ppm) | Data not available in search results |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks expected but specific data not found |

| Mass Spectrum (m/z) | Expected molecular ion peak but specific data not found |

Experimental Protocols for Characterization

1. Melting Point Determination:

-

A small amount of the dried, purified product is packed into a capillary tube.

-

The melting point is determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded. The expected spectrum would show distinct signals for the aromatic protons and the methylene protons of the acetic acid moiety, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: A spectrum is obtained from a concentrated sample solution. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film.

-

The FT-IR spectrum is recorded. Key characteristic peaks would include:

-

A broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

C-O stretching vibrations for the ether linkage and the carboxylic acid.

-

C-H stretching and bending vibrations for the aromatic ring and the methylene group.

-

A C-Br stretching vibration at a lower frequency.

-

4. Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer.

-

The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenoxyacetic acid (CAS No: 1878-91-7) is a halogenated phenoxyacetic acid derivative with applications in chemical synthesis and biological research, notably as a plant growth regulator. Understanding its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, details common experimental protocols for their determination, and outlines a typical synthesis workflow.

Chemical Identity and Physical Properties

This compound is a solid, crystalline compound at room temperature. Its core structure consists of a phenoxyacetic acid moiety with a bromine atom substituted at the para position of the phenyl ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(4-Bromophenoxy)acetic acid |

| CAS Number | 1878-91-7[1][2][3][4][5] |

| Molecular Formula | C₈H₇BrO₃[1][4] |

| Molecular Weight | 231.04 g/mol [1][4][6] |

| InChI Key | SZEBGAQWWSUOHT-UHFFFAOYSA-N[6] |

| Canonical SMILES | C1=CC(=CC=C1OC(=O)C)Br |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Solid, powder to crystal | [2][3] |

| Melting Point | 149-153 °C | [2][3] |

| 151 °C | [6] | |

| 159 °C | [7] | |

| 157-161 °C | ||

| Boiling Point | Data not available | [2] |

| Solubility | Soluble in methanol. Water solubility is not explicitly quantified but is expected to be low for the undissociated acid. | [2] |

| pKa | 3.13 | |

| 3.09 ± 0.10 (Predicted) | ||

| logP (Octanol-Water Partition Coefficient) | Data not available | [2] |

Synthesis

A common and logical route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a haloalkane. In this specific case, 4-bromophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an α-haloacetate, such as ethyl chloroacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Logical Synthesis Workflow

Below is a diagram illustrating the logical steps for the synthesis of this compound via the Williamson ether synthesis.

Caption: Williamson ether synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from organotin(IV) derivatives, the expected chemical shifts for the parent acid in CDCl₃ are as follows:

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons/Carbons |

| ¹H NMR | ~10-12 | Singlet (broad) | 1H (COOH) |

| 7.41–7.37 | Multiplet (d) | 2H (aromatic, ortho to Br) | |

| 6.83–6.79 | Multiplet (d) | 2H (aromatic, ortho to O) | |

| 4.59 | Singlet | 2H (CH₂) | |

| ¹³C NMR | ~173.0 | - | C=O |

| 157.1 | - | C-O (aromatic) | |

| 132.2 | - | C-H (aromatic, ortho to Br) | |

| 116.3 | - | C-H (aromatic, ortho to O) | |

| 114.5 | - | C-Br (aromatic) | |

| 65.7 | - | O-CH₂ |

Note: Data is inferred from the spectra of organotin(IV) derivatives of this compound and may vary slightly for the free acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

O-H Stretch: A broad band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.

-

C-O-C Stretch: Asymmetric and symmetric stretching vibrations for the ether linkage are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M and M+2 peak pattern for the molecular ion and any bromine-containing fragments.

-

Molecular Ion (M⁺): Expected at m/z 230 and 232 with approximately equal intensity.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 185/187.

-

Cleavage of the ether bond, potentially forming a bromophenoxy radical cation at m/z 172/174.

-

Loss of the entire side chain (-CH₂COOH) to give a bromophenol fragment.

-

Experimental Protocols

The following sections detail generalized protocols for determining the key physicochemical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

Solubility Determination

Methodology (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. NaHCO₃) are used.

-

Procedure:

-

Approximately 25 mg of this compound is added to 0.5 mL of the solvent in a test tube.

-

The mixture is agitated or stirred vigorously for 1-2 minutes.

-

The sample is observed for dissolution. If it dissolves, it is classified as soluble. If not, it is classified as insoluble.

-

For acidic compounds like this compound, solubility in basic solutions (NaOH, NaHCO₃) is expected due to the formation of the water-soluble carboxylate salt. Effervescence upon addition to NaHCO₃ confirms the presence of an acid stronger than carbonic acid.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup:

-

The solution is placed in a beaker with a magnetic stirrer.

-

A calibrated pH electrode is immersed in the solution.

-

A burette is filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Procedure:

-

The initial pH of the acid solution is recorded.

-

The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is determined from the inflection point of the curve.

-

The volume of NaOH at the half-equivalence point is determined. The pH at this point is equal to the pKa of the acid.

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Procedure:

-

A known amount of this compound is dissolved in the saturated n-octanol.

-

A volume of the saturated aqueous buffer is added to a flask containing the octanol solution.

-

The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Quantification:

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Characterization Workflow

The following diagram outlines a logical workflow for the complete physicochemical characterization of a synthesized compound like this compound.

Caption: Workflow for the characterization of this compound.

Applications

This compound is primarily utilized in research and development with key applications including:

-

Plant Growth Regulation: It acts as a herbicide and a plant growth regulator, similar to other phenoxyacetic acids.

-

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other agrochemicals.

-

Biochemical Research: It is used in studies investigating plant hormone interactions and the effects of auxins on plant development.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Bromoacetic Anhydride|CAS 13094-51-4|RUO [benchchem.com]

- 3. In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of organotin(IV) derivatives of this compound | CoLab [colab.ws]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Bromophenoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Bromophenoxyacetic acid. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound. This document summarizes key quantitative NMR data, outlines experimental protocols, and provides visualizations to aid in the interpretation of the spectroscopic information.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The following tables summarize the chemical shifts (δ) for the key protons and carbons in the molecule. This data is derived from the analysis of the compound in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Methylene (-OCH₂-) | 4.59 | Singlet |

| Aromatic (H-4, H-4') | 6.79 - 6.83 | Multiplet |

| Aromatic (H-5, H-5') | 7.37 - 7.41 | Multiplet |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 173.0 |

| Methylene (-OCH₂-) | 65.7 |

| Aromatic (C-3) | 157.1 |

| Aromatic (C-4, C-4') | 116.3 |

| Aromatic (C-5, C-5') | 132.2 |

| Aromatic (C-6) | 114.5 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following provides a general methodology for the preparation of samples and the operation of the NMR spectrometer, based on standard practices.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.

NMR Spectrometer Operation

-

Instrumentation: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

Acquisition of ¹H NMR Spectrum:

-

A standard single-pulse experiment is typically used.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain spectrum.

-

-

Acquisition of ¹³C NMR Spectrum:

-

A proton-decoupled experiment is generally performed to simplify the spectrum and improve the signal-to-noise ratio.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.

-

The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering of the carbon atoms, which corresponds to the assignments in the ¹³C NMR data table.

References

Solubility of 4-Bromophenoxyacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromophenoxyacetic acid in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on compiling available qualitative information and presenting a detailed, adaptable experimental protocol for researchers to determine precise solubility values.

Qualitative Solubility Summary

This compound exhibits solubility in a range of polar organic solvents. The available literature indicates its solubility in the following solvents, which is crucial for its use in synthesis, purification, and various analytical applications.

| Solvent | Solubility Description | Source Citation(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Chloroform | Soluble | [2] |

| Alcohol (general) | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [4][5] |

| Methanol | Slightly Soluble | [6] |

| Potassium Hydroxide (KOH) | Soluble | [1] |

It is important to note that a safety data sheet from a major supplier for this compound explicitly states "No data available" for water solubility and the partition coefficient (n-octanol/water), highlighting the need for experimental determination of these values.[7]

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following is a detailed, generalized protocol based on the widely accepted shake-flask method for determining the solubility of a solid compound in a liquid solvent. This method can be readily adapted for this compound and various organic solvents.

Principle

This method relies on achieving a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. A saturated solution is one in which the maximum amount of solute has dissolved in the solvent and is in equilibrium with any undissolved solid.[8][9] The concentration of the solute in the clear, saturated supernatant is then determined, typically by gravimetric or spectroscopic analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

-

Drying oven

Procedure

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry.[10]

-

Prepare a stock of the chosen organic solvent.

-

Accurately weigh a sample of this compound.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.[8]

-

Prepare several replicate samples for each solvent and temperature to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.[8]

-

Maintain a constant temperature throughout the equilibration process, as solubility is temperature-dependent.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Concentration Analysis:

-

Gravimetric Method:

-

Dispense the filtered supernatant into the pre-weighed dish and record the exact volume or mass.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas.

-

Dry the remaining solid residue in an oven at a suitable temperature below the melting point of this compound until a constant weight is achieved.[10][11]

-

The final weight of the residue represents the mass of this compound dissolved in the known volume/mass of the solvent.

-

Spectroscopic Method (if applicable):

-

If this compound has a suitable chromophore, a calibration curve can be prepared by measuring the absorbance of a series of solutions of known concentrations at a specific wavelength (λmax).

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.

-

-

Data Calculation and Presentation

-

Gravimetric Analysis:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

-

Solubility (mol/L) = (Mass of residue (g) / Molecular weight of this compound) / Volume of supernatant (L)

-

-

Spectroscopic Analysis:

-

Determine the concentration from the calibration curve and account for any dilutions made.

-

The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the determined solubility with appropriate units and a measure of experimental error (e.g., standard deviation from replicates).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

This guide provides a foundation for researchers working with this compound. While published quantitative solubility data is scarce, the provided qualitative information and the detailed experimental protocol will enable scientists to accurately determine the solubility in their solvents of interest, facilitating further research and development.

References

- 1. [this compound] [kisanbio.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 4. 488-43-7 | D-Glucamine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 5. WO2014111661A1 - Novel water-soluble complexing agents and corresponding lanthanide complexes - Google Patents [patents.google.com]

- 6. O-BROMOPHENOXYACETIC ACID | 1879-56-7 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. m.youtube.com [m.youtube.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. uomus.edu.iq [uomus.edu.iq]

Unveiling 4-Bromophenoxyacetic Acid: A Technical Guide to its Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context and synthesis methods of 4-Bromophenoxyacetic acid, a significant molecule in the landscape of chemical research. While a singular "discovery" event for this compound is not prominently documented in readily available historical records, its synthesis is a classic illustration of the Williamson ether synthesis, a cornerstone of organic chemistry developed in the mid-19th century. This guide provides a detailed examination of the historical synthetic routes, experimental protocols, and relevant data, offering valuable insights for modern researchers.

The Genesis of Aryloxyacetic Acids: The Williamson Ether Synthesis

The synthesis of this compound is fundamentally based on the Williamson ether synthesis, a method developed by Alexander Williamson in 1850. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The general principle for the synthesis of aryloxyacetic acids involves the reaction of a phenol with a haloacetic acid, typically in the presence of a base.

The logical workflow for this synthesis is depicted below:

Caption: General workflow of the Williamson ether synthesis for this compound.

Historical Synthesis Methods: A Practical Examination

Early 20th-century chemical literature provides examples of the synthesis of various phenoxyacetic acids. While a specific seminal paper for the 4-bromo derivative is elusive, the methodology was well-established. The following protocol is a representative historical method adapted from the procedures of that era for the synthesis of substituted phenoxyacetic acids.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 4-bromophenol and chloroacetic acid.

Materials:

-

4-Bromophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Sodium Phenoxide: In a flask equipped with a reflux condenser, dissolve a specific molar equivalent of 4-bromophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenol to form the more nucleophilic sodium 4-bromophenoxide.

-

Preparation of Sodium Chloroacetate: In a separate vessel, neutralize a molar equivalent of chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate.

-

Reaction: Add the sodium chloroacetate solution to the sodium 4-bromophenoxide solution. Heat the mixture to reflux for a specified period to facilitate the nucleophilic substitution reaction.

-

Acidification: After cooling, acidify the reaction mixture with hydrochloric acid. This step protonates the carboxylate to precipitate the crude this compound.

-

Purification: Isolate the crude product by filtration and wash with cold water. Further purify the product by recrystallization from a suitable solvent, such as ethanol or hot water, to yield the final product.

The logical flow of this experimental procedure is illustrated in the following diagram:

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data from Historical Syntheses

The following table summarizes typical quantitative data that would be expected from a historical synthesis of this compound based on the Williamson ether synthesis. It is important to note that yields and purity would have varied based on the specific conditions and purification techniques of the era.

| Parameter | Typical Value (Historical Context) | Notes |

| Reactant Ratios | ||

| 4-Bromophenol | 1 molar equivalent | The limiting reagent. |

| Chloroacetic Acid | 1 - 1.2 molar equivalents | A slight excess was often used to ensure complete reaction of the more valuable phenol. |

| Sodium Hydroxide | 2 - 2.2 molar equivalents | To neutralize both the phenol and the chloroacetic acid, with a slight excess to drive the reaction. |

| Reaction Conditions | ||

| Solvent | Water | A common and economical solvent for this reaction. |

| Reaction Temperature | Reflux (~100 °C) | Heating was necessary to achieve a reasonable reaction rate. |

| Reaction Time | 2 - 4 hours | Monitored by the disappearance of starting material, if analytical techniques were available. |

| Product Characteristics | ||

| Yield | 70-90% | Considered a good to excellent yield for the time. |

| Melting Point (crude) | Variable | Dependent on the purity after initial precipitation. |

| Melting Point (purified) | ~156-158 °C | A key indicator of purity. |

| Appearance | White to off-white crystalline solid | The expected physical state of the purified product. |

This guide provides a comprehensive overview of the historical synthesis of this compound, grounded in the fundamental principles of the Williamson ether synthesis. For contemporary researchers, understanding these historical methods offers a valuable perspective on the evolution of synthetic organic chemistry and a solid foundation for the development of modern synthetic strategies.

A Technical Guide to Quantum Chemical Calculations for 4-Bromophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of 4-Bromophenoxyacetic acid. It is intended for researchers and professionals in the fields of computational chemistry, materials science, and drug development who are interested in leveraging theoretical calculations to understand and predict the molecular properties of this compound. Due to a scarcity of published computational data for this compound, this document focuses on establishing a robust methodological workflow, outlining the necessary computational and experimental protocols, and illustrating how data should be presented and interpreted.

Introduction

This compound (Br-C₆H₄-O-CH₂-COOH) is a halogenated phenoxyacetic acid derivative. Compounds within this class are recognized for their diverse applications, including their roles as herbicides and as scaffolds in pharmaceutical development. Understanding the molecule's three-dimensional structure, vibrational modes, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe these characteristics at the atomic level. By simulating the molecule's behavior, researchers can gain insights into its stability, spectroscopic signatures, and electronic frontier orbitals (HOMO and LUMO), which are fundamental to its chemical reactivity and potential as a drug candidate. This guide outlines the standard procedures for such an investigation.

Methodologies and Protocols

A thorough computational analysis of this compound requires a multi-step approach, beginning with structural optimization and followed by frequency and electronic property calculations. The theoretical results should ideally be validated against experimental data.

DFT is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size. The following protocol outlines a typical workflow.

-

Software: Calculations are commonly performed using software packages like Gaussian, ORCA, or Spartan.

-

Model Chemistry Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a standard choice known for its reliability in predicting geometries and vibrational frequencies for a wide range of organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the bonding environments of both heavy atoms and hydrogens.

-

-

Step 1: Geometry Optimization: The initial structure of this compound is built and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

-

Step 2: Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It predicts the molecule's vibrational modes, which can be directly compared to experimental FT-IR and FT-Raman spectra. Theoretical frequencies are often systematically overestimated and may be scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.

-

-

Step 3: Electronic Property Calculation: Using the optimized geometry, key electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Step 4: Spectroscopic Simulation:

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts relative to a standard like Tetramethylsilane (TMS).

-

UV-Vis: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, predicting the vertical excitation energies and oscillator strengths of electronic transitions.

-

-

Synthesis and Purification: this compound is typically synthesized from 4-bromophenol and chloroacetic acid under basic conditions. The resulting product should be purified, for example by recrystallization from water, to obtain a high-purity sample for spectroscopic analysis.

-

FT-IR and FT-Raman Spectroscopy: The infrared spectrum can be recorded using a Fourier Transform Infrared (FT-IR) spectrometer with the sample prepared as a KBr pellet. The FT-Raman spectrum can be obtained using a Nd:YAG laser source.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with TMS as the internal standard.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer, with the sample dissolved in a suitable solvent like ethanol or methanol.

Predicted Molecular Properties (Illustrative)

The following sections and tables illustrate how the calculated data for this compound would be presented.

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) provide a detailed picture of the molecule's 3D structure. These values can be compared with experimental data from X-ray crystallography if available.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C4-Br9 | e.g., 1.910 |

| C1-O7 | e.g., 1.375 | |

| O7-C8 | e.g., 1.430 | |

| C8-C10 | e.g., 1.515 | |

| C10=O11 | e.g., 1.210 | |

| C10-O12 | e.g., 1.350 | |

| Bond Angles (˚) | C3-C4-Br9 | e.g., 119.8 |

| C1-O7-C8 | e.g., 118.5 | |

| O7-C8-C10 | e.g., 109.2 | |

| O11=C10-O12 | e.g., 125.1 | |

| Dihedral Angles (˚) | C2-C1-O7-C8 | e.g., 178.5 |

| C1-O7-C8-C10 | e.g., -85.0 |

| | O7-C8-C10=O11 | e.g., 175.3 |

The calculated vibrational frequencies are assigned to specific modes of motion (stretching, bending, torsion). A comparison with experimental FT-IR and FT-Raman data validates the computational model. One study predicted the C-Br stretching mode for p-bromophenoxyacetic acid to be at 573 cm⁻¹.[1]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Illustrative)

| Assignment | Calculated (Scaled) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| O-H stretch | e.g., 3450 | e.g., 3445 | - |

| C-H stretch (Aromatic) | e.g., 3085 | e.g., 3080 | e.g., 3082 |

| C-H stretch (Aliphatic) | e.g., 2950 | e.g., 2948 | e.g., 2951 |

| C=O stretch | e.g., 1725 | e.g., 1720 | e.g., 1722 |

| C-C stretch (Aromatic) | e.g., 1590 | e.g., 1588 | e.g., 1591 |

| C-O stretch (Ether) | e.g., 1245 | e.g., 1240 | e.g., 1242 |

| C-Br stretch | e.g., 570 | e.g., 565 | e.g., 568 |

The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity.

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| EHOMO | e.g., -6.85 eV |

| ELUMO | e.g., -1.20 eV |

| HOMO-LUMO Gap (ΔE) | e.g., 5.65 eV |

| Dipole Moment | e.g., 2.50 Debye |

Conclusion

This guide has outlined a comprehensive theoretical and experimental workflow for the detailed characterization of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's structural, vibrational, and electronic properties. These theoretical insights, when validated by experimental spectroscopy (FT-IR, FT-Raman, NMR, UV-Vis), provide a powerful foundation for understanding the molecule's fundamental chemistry. For professionals in drug development, this data is invaluable for predicting molecular interactions, stability, and reactivity, thereby accelerating the rational design of new therapeutic agents.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-bromophenoxyacetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of electrophilic aromatic substitution and draws upon data from analogous compounds, such as phenoxyacetic acid, anisole, and other 4-halophenoxyacetic acids, to predict and detail the expected reactivity and regioselectivity. This document covers key electrophilic substitution reactions including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Detailed experimental protocols, based on these analogous reactions, are provided to serve as a practical starting point for laboratory synthesis. Quantitative data, where available from related compounds, is summarized in structured tables to offer insights into potential yields and isomer distributions. Furthermore, logical workflows for the synthesis and derivatization of this compound are presented using Graphviz diagrams to visually represent these chemical pathways.

Introduction

This compound is a versatile organic molecule that holds potential as a building block in the synthesis of a variety of compounds, particularly in the fields of pharmaceuticals and agrochemicals. Its structure, featuring a bromine atom and a phenoxyacetic acid moiety, presents an interesting case for studying the directing effects of multiple substituents on an aromatic ring in electrophilic substitution reactions. The ether oxygen of the phenoxy group is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions. The carboxymethyl group (-CH₂COOH) attached to the ether oxygen is electron-withdrawing by induction, which can influence the overall reactivity of the ring. The interplay of these electronic effects governs the regioselectivity of electrophilic substitution on the this compound backbone.

This guide aims to provide a detailed theoretical and practical framework for researchers interested in the electrophilic substitution reactions of this compound. By examining the behavior of structurally related compounds, we can make well-informed predictions about the outcomes of these reactions and provide actionable experimental guidance.

Predicted Regioselectivity of Electrophilic Substitution

The directing effects of the substituents on the aromatic ring of this compound are the primary determinants of the position of electrophilic attack. The strong ortho-, para-directing influence of the ether oxygen is expected to be the dominant factor. The bromine atom, also an ortho-, para-director, will further reinforce this preference. Therefore, electrophilic substitution is strongly predicted to occur at the positions ortho to the phenoxyacetic acid group (positions 2 and 6). Position 2 is sterically less hindered than position 6, which is flanked by the bulky bromine atom.

Caption: Predicted regioselectivity of electrophilic substitution.

Key Electrophilic Substitution Reactions

This section details the predicted outcomes and provides representative experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts acylation of this compound. The protocols are adapted from established procedures for analogous compounds.

Nitration

Nitration of this compound is expected to introduce a nitro group (-NO₂) onto the aromatic ring, likely at the 2-position.

Expected Reaction:

This compound → 4-Bromo-2-nitrophenoxyacetic acid

Table 1: Predicted Quantitative Data for the Nitration of this compound

| Product | Predicted Yield (%) | Predicted Isomer Distribution |

| 4-Bromo-2-nitrophenoxyacetic acid | 70-85 | Major |

| 4-Bromo-2,6-dinitrophenoxyacetic acid | <10 | Minor (under forcing conditions) |

Note: Yields are estimated based on nitration of similar phenolic compounds.

Experimental Protocol (Analogous to Nitration of Phenols)

-

Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of this compound in 50 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

-

Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Isolation: Collect the precipitated product by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-bromo-2-nitrophenoxyacetic acid.

Halogenation (Chlorination)

Chlorination of this compound is predicted to yield the 2-chloro-4-bromophenoxyacetic acid as the major product.

Expected Reaction:

This compound → 2-Chloro-4-bromophenoxyacetic acid

Table 2: Predicted Quantitative Data for the Chlorination of this compound

| Product | Predicted Yield (%) | Predicted Isomer Distribution |

| 2-Chloro-4-bromophenoxyacetic acid | 80-90 | Major |

| 2,6-Dichloro-4-bromophenoxyacetic acid | <10 | Minor (with excess chlorinating agent) |

Note: Yields are based on the chlorination of phenoxyacetic acid as described in patent literature.

Experimental Protocol (Analogous to Chlorination of Phenoxyacetic Acid)

-

Setup: In a 250 mL four-necked flask equipped with a thermometer, stirrer, reflux condenser, and a gas inlet tube, add 100 g of dichloroethane, 15.2 g of this compound, and 0.1 g of a Lewis acid catalyst (e.g., anhydrous FeCl₃).

-

Reaction: Heat the mixture to 50 °C and slowly bubble chlorine gas through the solution at a controlled rate.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and purge with nitrogen to remove excess chlorine.

-

Isolation: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Sulfonation

Sulfonation of this compound is expected to introduce a sulfonic acid group (-SO₃H), primarily at the 2-position.

Expected Reaction:

This compound → 4-Bromo-2-sulfophenoxyacetic acid

Table 3: Predicted Quantitative Data for the Sulfonation of this compound

| Product | Predicted Yield (%) | Predicted Isomer Distribution |

| 4-Bromo-2-sulfophenoxyacetic acid | 75-85 | Major |

Note: Yields are inferred from the sulfonation of anisole.

Experimental Protocol (Analogous to Sulfonation of Anisole)

-

Reagents: In a flask, cool 20 mL of chlorosulfonic acid to 0 °C in an ice bath.

-

Addition: Slowly add 10.0 g of this compound in small portions to the cold chlorosulfonic acid with stirring, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The precipitated sulfonic acid can be collected by filtration and washed with a small amount of cold water.

-

Purification: The product can be purified by recrystallization from water or by conversion to its sodium salt.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound is expected to introduce an acyl group at the 2-position. The reaction requires a Lewis acid catalyst.

Expected Reaction (with Acetyl Chloride):

This compound → 2-Acetyl-4-bromophenoxyacetic acid

Table 4: Predicted Quantitative Data for the Friedel-Crafts Acylation of this compound

| Product | Predicted Yield (%) | Predicted Isomer Distribution |

| 2-Acetyl-4-bromophenoxyacetic acid | 60-75 | Major |

Note: Yields are based on Friedel-Crafts acylation of substituted anisoles.

Experimental Protocol (Analogous to Friedel-Crafts Acylation of Anisole)

-

Setup: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend 1.2 equivalents of anhydrous aluminum chloride in 50 mL of an inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C.

-

Acyl Chloride Addition: Add 1.1 equivalents of acetyl chloride dropwise to the stirred suspension.

-

Substrate Addition: Dissolve 1.0 equivalent of this compound in 20 mL of the same solvent and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add ice-cold water to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent electrophilic substitution.

Caption: Synthesis and subsequent electrophilic substitution workflow.

Conclusion

While direct experimental data on the electrophilic substitution reactions of this compound is scarce, a thorough understanding of the directing effects of its constituent functional groups allows for reliable predictions of its reactivity and regioselectivity. The dominant ortho-, para-directing influence of the ether oxygen, reinforced by the bromine atom, strongly suggests that electrophilic attack will occur preferentially at the 2-position. This guide provides a foundational framework for researchers, offering detailed, albeit analogous, experimental protocols and expected outcomes for key electrophilic substitution reactions. The provided workflows and data tables serve as a valuable resource for the design and execution of synthetic strategies involving the derivatization of this compound, paving the way for the development of novel molecules in various scientific and industrial applications. It is recommended that any experimental work based on these protocols be conducted with careful monitoring and characterization of the products to validate the predicted outcomes.

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 4-Bromophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 4-Bromophenoxyacetic acid. The methodologies covered include Suzuki-Miyaura coupling, Ullmann condensation, and Buchwald-Hartwig amination, which are pivotal for creating carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, respectively. These reactions enable access to a diverse range of molecular scaffolds crucial for drug discovery and development.

Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In this application, this compound is coupled with an arylboronic acid to yield a biphenyl derivative, a common scaffold in many pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data Summary

| Intermediate Product | Starting Materials | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Biphenylacetic acid | This compound, Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/Water | 65 | 20 | ~100 |

Experimental Protocol: Synthesis of 4-Biphenylacetic acid

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

-

Potassium carbonate (K₂CO₃) (1.2 equiv)

-

Toluene

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane

Procedure:

-

To a reaction vessel, add this compound (0.129 g, 0.6 mmol), phenylboronic acid (0.0878 g, 0.72 mmol), palladium(II) acetate (0.0013 g, 0.006 mmol), and potassium carbonate (0.0995 g, 0.72 mmol).[1]

-

Add a mixture of toluene (1.8 mL) and water (0.6 mL).[1]

-

Stir the reaction mixture at 65 °C for 20 hours.[1]

-

After cooling to room temperature, dilute the mixture with water (10 mL).

-

Acidify the mixture with hydrochloric acid to precipitate the product.[1]

-

Extract the product with dichloromethane (2 x 15 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Reaction Pathway Diagram

Caption: Suzuki-Miyaura coupling of this compound.

Ullmann Condensation for the Synthesis of Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond, leading to the synthesis of diaryl ethers. Diaryl ether motifs are present in a variety of biologically active molecules. For this protocol, the ethyl ester of this compound is used to prevent interference from the acidic proton of the carboxylic acid.

Quantitative Data Summary

| Intermediate Product | Starting Materials | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl 4-(phenoxyphenoxy)acetate | Ethyl 4-bromophenoxyacetate, Phenol | CuI | Picolinic acid | K₃PO₄ | DMSO | 100-110 | 12-24 | Good to Excellent |

Experimental Protocol: Synthesis of Ethyl 4-(phenoxyphenoxy)acetate

Materials:

-

Ethyl 4-bromophenoxyacetate (1.0 equiv)

-

Phenol (1.2 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Picolinic acid (0.10 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), picolinic acid (12.3 mg, 0.10 mmol), ethyl 4-bromophenoxyacetate (1.0 mmol), phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[2]

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

References

Protocol for the synthesis of Felbinac using 4-Bromophenoxyacetic acid

Application Notes and Protocols for the Synthesis of Felbinac

Introduction

Felbinac, or 4-biphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties. It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins that mediate pain and inflammation.[1][2] This document provides a detailed protocol for the synthesis of Felbinac via a Suzuki-Miyaura cross-coupling reaction, starting from 4-bromophenoxyacetic acid and phenylboronic acid.

Chemical Reaction

The synthesis involves the palladium-catalyzed cross-coupling of this compound with phenylboronic acid to form the biphenyl structure of Felbinac.

Reactants:

-

This compound

-

Phenylboronic acid

Catalyst:

-

Palladium-based catalyst (e.g., Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0), or a palladium-glycine complex)[3][4]

Base:

Solvent:

-

Aqueous solution or a mixture of an organic solvent and water (e.g., Toluene/water, pure water)[3][4]

Experimental Protocols

This section outlines two detailed methodologies for the synthesis of Felbinac, derived from established research.

Protocol 1: Palladium Acetate Catalyzed Synthesis

This protocol is adapted from a method utilizing palladium acetate as the catalyst in a toluene and water solvent system.[3]

Materials:

-

This compound (0.129 g, 0.6 mmol)

-

Phenylboronic acid (0.0878 g, 0.72 mmol, 1.2 equiv)

-

Palladium(II) acetate (0.0013 g, 1 mol%)

-

Potassium carbonate (0.0995 g, 0.72 mmol, 1.2 equiv)

-

Toluene (1.8 mL)

-

Water (0.6 mL)

-

Dichloromethane

-

Hydrochloric acid

Procedure:

-

To a reaction vessel, add this compound, phenylboronic acid, palladium(II) acetate, and potassium carbonate.

-

Add the toluene and water solvent mixture to the vessel.

-

Stir the reaction mixture at 65 °C for 20 hours.

-

Allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with 10 mL of water.

-

Acidify the mixture with hydrochloric acid to precipitate the crude product.

-

Extract the product with dichloromethane (2 x 15 mL).

-

Concentrate the organic phase to obtain the crude solid Felbinac.

-

Further purification can be achieved by recrystallization.

Protocol 2: Palladium-Glycine Complex Catalyzed Synthesis in Water

This protocol presents a greener approach using a palladium-glycine complex as the catalyst in an aqueous medium at room temperature.[4]

Materials:

-

This compound (0.215 g, 1.0 mmol)

-

Phenylboronic acid (0.146 g, 1.2 mmol)

-

Potassium carbonate (0.414 g, 3.0 mmol) or Potassium phosphate (0.637 g, 3.0 mmol)

-

Palladium-glycine complex catalyst (0.0016 g, 0.5 mol%)

-

Pure water (5.0 mL)

-

Distilled water

-

Dilute hydrochloric acid

Procedure:

-

In a reaction flask, combine this compound, phenylboronic acid, the chosen base (potassium carbonate or potassium phosphate), and the palladium-glycine complex catalyst.

-

Add 5.0 mL of pure water.

-

Stir the reaction mixture in the air at room temperature for 2 hours.

-

Filter the mixture to remove any precipitate (by-product from phenylboronic acid self-coupling).

-

Add 80 mL of distilled water to the filtrate.

-

While stirring, add dilute hydrochloric acid dropwise until the pH of the solution is between 3.5 and 4.

-

Heat the solution to 80 °C for 10 minutes to encourage precipitation.

-

Cool the solution and collect the precipitated Felbinac by filtration.

-

Wash the solid with water and dry to obtain the pure product.

Data Presentation

The following tables summarize the quantitative data from the described synthetic protocols for Felbinac.

Table 1: Reactant and Catalyst Quantities

| Compound | Protocol 1 | Protocol 2 |

| This compound | 0.129 g (0.6 mmol) | 0.215 g (1.0 mmol) |

| Phenylboronic acid | 0.0878 g (0.72 mmol) | 0.146 g (1.2 mmol) |

| Catalyst | Palladium(II) acetate (1 mol%) | Palladium-glycine complex (0.5 mol%) |

| Base | Potassium carbonate (0.72 mmol) | Potassium carbonate or Potassium phosphate (3.0 mmol) |

Table 2: Reaction Conditions and Yields

| Parameter | Protocol 1 | Protocol 2 |

| Solvent | Toluene/Water | Water |

| Temperature | 65 °C | Room Temperature |

| Reaction Time | 20 hours | 2 hours |

| Reported Yield | Not specified in snippet | Up to 89%[4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Felbinac from this compound.

Caption: Workflow for the synthesis of Felbinac.

Mechanism of Action: COX Inhibition Pathway

This diagram illustrates the mechanism of action of Felbinac as a COX inhibitor.

Caption: Felbinac's mechanism of action via COX inhibition.

References

Application of 4-Bromophenoxyacetic Acid in the Preparation of Thermotropic Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Bromophenoxyacetic acid as a precursor in the synthesis of thermotropic liquid crystals. While this compound is recognized for its role in pharmaceutical and agrochemical synthesis, its rigid core structure and reactive carboxylic acid and bromo functionalities make it a promising candidate for the design of novel mesogenic materials.[1][2] The protocols outlined below are based on established synthetic methodologies for calamitic (rod-shaped) liquid crystals and are intended to serve as a foundational guide for the exploration of this compound derivatives as liquid crystalline materials.

Introduction to this compound in Liquid Crystal Design

Thermotropic liquid crystals are materials that exhibit a phase of matter between a conventional solid and an isotropic liquid upon heating.[3] The molecular structure of these compounds typically consists of a rigid core and flexible terminal groups. This compound provides a robust aromatic core. The carboxylic acid group offers a versatile handle for esterification reactions to introduce various terminal functionalities, while the bromo group can be utilized in cross-coupling reactions to extend the rigid core or introduce other functional moieties. The overall molecular geometry and the nature of the terminal groups play a crucial role in determining the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the phase transition temperatures.

Synthetic Pathways and Experimental Protocols

The primary synthetic route for incorporating this compound into a liquid crystalline structure involves the esterification of its carboxylic acid group with a phenolic compound that contains a flexible alkyl or alkoxy chain. This general approach allows for the systematic variation of the terminal group to study its effect on the resulting mesomorphic behavior.

General Synthesis of 4-Alkoxyphenol Esters of this compound

This protocol describes the synthesis of a homologous series of 4-(4-bromophenoxyacetoxy)alkoxybenzenes, which are potential calamitic liquid crystals.

Reaction Scheme:

(this compound + 4-Alkoxyphenol → 4-(4-bromophenoxyacetoxy)alkoxybenzene + Water)

Experimental Workflow:

Caption: General workflow for the synthesis and characterization of 4-alkoxyphenol esters of this compound.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired 4-alkoxyphenol in dry dichloromethane (DCM).

-

Coupling Agent Addition: To the stirred solution, add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR and FT-IR. Investigate the thermotropic liquid crystalline properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Quantitative Data and Characterization

The mesomorphic properties of the synthesized compounds are highly dependent on the length of the terminal alkoxy chain. The following table presents hypothetical, yet expected, phase transition temperatures for a homologous series of 4-(4-bromophenoxyacetoxy)alkoxybenzenes. These values are based on trends observed for structurally similar calamitic liquid crystals.

| Compound | R (Alkoxy Chain) | Melting Point (°C) | Clearing Point (°C) | Mesophase |

| I-a | OCH₃ | - | - | Non-mesogenic |

| I-b | OC₂H₅ | - | - | Non-mesogenic |

| I-c | OC₃H₇ | ~110 | ~115 | Monotropic Nematic |

| I-d | OC₄H₉ | ~105 | ~125 | Enantiotropic Nematic |

| I-e | OC₅H₁₁ | ~102 | ~130 | Enantiotropic Nematic |

| I-f | OC₆H₁₃ | ~98 | ~132 | Nematic, Smectic C |

| I-g | OC₇H₁₅ | ~95 | ~135 | Nematic, Smectic C |

| I-h | OC₈H₁₇ | ~92 | ~136 | Smectic C, Smectic A |

Note: The presence and type of mesophase, as well as the transition temperatures, need to be experimentally determined. Generally, as the alkyl chain length increases, a decrease in the melting point and an initial increase in the clearing point are observed, leading to a broader liquid crystal range. Longer chains tend to promote the formation of more ordered smectic phases.

Logical Relationships in Liquid Crystal Design

The design of liquid crystals based on this compound involves a logical progression from the core structure to the final material with desired properties.

Caption: Logical relationship from the this compound core to potential applications.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of novel thermotropic liquid crystals. The synthetic protocols provided herein offer a straightforward approach to a variety of ester derivatives. The systematic investigation of these derivatives, particularly by varying the terminal alkoxy chain length, is anticipated to yield a range of materials with diverse mesomorphic properties. Further exploration could involve the modification of the bromo-substituent via cross-coupling reactions to create more complex and potentially high-performance liquid crystalline materials for advanced applications.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Bromphenoxyessigsäure für biologische Assays

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle und Richtlinien für die Derivatisierung von 4-Bromphenoxyessigsäure, einer vielseitigen Ausgangsverbindung für die Entwicklung neuer biologisch aktiver Moleküle. Die hier beschriebenen Derivate, einschließlich Ester, Amide und Hydrazone, haben vielversprechende Aktivitäten in antimikrobiellen, antikanzerogenen und herbiziden Assays gezeigt.

Einleitung